Selectivity Profile: Human vs. Rat CYP11B1 Inhibition Differentiates 2,6-Dibenzylidene-4-methylcyclohexanone
In a direct head-to-head comparison using the same assay system, 2,6-dibenzylidene-4-methylcyclohexanone (CHEMBL4097298) demonstrates a striking species-dependent selectivity for the human cytochrome P450 11B1 enzyme versus the rat ortholog. This species-specific potency is a critical differentiator from many in-class analogs that may show less pronounced selectivity profiles, influencing the choice of preclinical models and the interpretation of in vivo efficacy data [1].
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 2 nM (human CYP11B1); IC50 = 1800 nM (rat CYP11B1) |
| Comparator Or Baseline | Same compound tested against human vs. rat CYP11B1 orthologs |
| Quantified Difference | 900-fold higher potency for human CYP11B1 |
| Conditions | Cellular assay: V79MZ hamster cells expressing human or rat CYP11B1; substrate: [1,2-3H]-11-deoxycorticosterone; incubation: 6 hours; detection: HPLC |
Why This Matters
This 900-fold species-selectivity difference dictates that in vivo efficacy and safety studies must be conducted in species expressing humanized enzymes or in humans directly, impacting preclinical model selection and procurement for specific research programs.
- [1] BindingDB. (n.d.). BDBM50239789 (CHEMBL4097298) - Enzyme Inhibition Constant Data. Retrieved from BindingDB database. View Source
